molecular formula C13H14NO5- B12361903 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-

Cat. No.: B12361903
M. Wt: 264.25 g/mol
InChI Key: WWVCWLBEARZMAH-GHMZBOCLSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and heating the reaction mixture to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H14NO5-

Molecular Weight

264.25 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/p-1/t10-,11-/m1/s1

InChI Key

WWVCWLBEARZMAH-GHMZBOCLSA-M

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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